

Co 101244 hydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Co 101244 hydrochloride

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In-Depth Technical Guide to Co 101244 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Co 101244 hydrochloride**, a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a specific focus on subunits containing GluN2B (formerly NR2B). This document consolidates key chemical and pharmacological data, detailed experimental methodologies, and a visualization of its mechanism of action to support ongoing research and development efforts.

Core Compound Data

Co 101244 hydrochloride, also known as PD 174494, is a well-characterized neuroprotective agent with anticonvulsant properties. Its high selectivity for GluN2B-containing NMDA receptors makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes.



Property	Value	References
CAS Number	193356-17-1	[1][2][3]
Molecular Formula	C21H27NO3 • HCl	[1][2]
Molecular Weight	377.9 g/mol	[1][4]
Synonyms	PD 174494, Ro 63-1908	[1][5]
Purity	≥98%	[2]
Solubility	Soluble to 100 mM in water and 50 mM in DMSO.	[2][6]
Storage	Store at +4°C for short term, -20°C for long term (up to 1 month), or -80°C for extended periods (up to 6 months).	[2][4]

Mechanism of Action and In Vitro Potency

Co 101244 hydrochloride is a selective antagonist of NMDA receptors that include the GluN2B subunit. Its potency is significantly higher for GluN1A/GluN2B receptors compared to other subunit combinations, demonstrating its specificity. This selectivity is crucial for dissecting the specific contributions of GluN2B-mediated signaling in neuronal function and disease.

Receptor Subunit Combination	IC50 (μM)	References
GluN1A/GluN2B (NR1A/2B)	0.043	[1][2][7]
GluN1A/GluN2A (NR1A/2A)	> 100	[1][2][7]
GluN1A/GluN2C (NR1A/2C)	> 100	[1][2][7]

Experimental Protocols

Detailed methodologies are critical for the replication and extension of scientific findings. The following sections provide in-depth protocols for key experiments involving **Co 101244**



hydrochloride.

In Vitro Electrophysiology in Xenopus Oocytes

This protocol describes the method used to determine the IC₅₀ values of **Co 101244 hydrochloride** on different NMDA receptor subtypes expressed in Xenopus laevis oocytes.

- 1. Oocyte Preparation and RNA Injection:
- Harvest oocytes from mature female Xenopus laevis frogs.
- Defolliculate the oocytes by treatment with collagenase.
- Inject oocytes with cRNAs encoding for the desired NMDA receptor subunits (e.g., GluN1A and GluN2A, GluN2B, or GluN2C).
- Incubate the injected oocytes for 2-7 days to allow for receptor expression.
- 2. Two-Electrode Voltage Clamp (TEVC) Recording:
- Place a single oocyte in a recording chamber continuously perfused with bathing solution.
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.
- Clamp the oocyte membrane potential at a holding potential of -60 mV.
- Evoke inward currents by applying a solution containing 10 μ M L-glutamate and 10 μ M glycine.
- 3. Compound Application and Data Analysis:
- Establish a stable baseline current in response to glutamate and glycine application.
- Apply increasing concentrations of Co 101244 hydrochloride to the bathing solution and measure the resulting inhibition of the NMDA-evoked current.
- Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the antagonist concentration.



• Calculate the IC₅₀ value by fitting the dose-response curve with a sigmoidal function.

In Vivo Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model

This protocol details the widely used MES model to assess the in vivo anticonvulsant efficacy of **Co 101244 hydrochloride** in mice.[1] The endpoint is the abolition of the tonic hindlimb extension phase of the seizure.

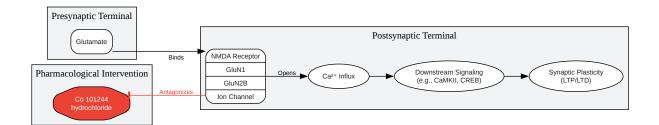
- 1. Animals and Acclimatization:
- Use male CF-1 mice (or a similar strain) weighing 20-25 g.
- Acclimatize the animals to the laboratory environment for at least one week prior to the experiment, with free access to food and water.
- 2. Compound Administration:
- Prepare a solution of **Co 101244 hydrochloride** in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline).
- Administer the compound or vehicle control to different groups of mice via the desired route (e.g., subcutaneous injection). Doses can range from 0.1 to 10 mg/kg.
- Conduct the MES test at the time of peak effect of the compound, which may need to be determined in preliminary studies.
- 3. Induction of Seizure:
- Apply a topical anesthetic (e.g., 0.5% tetracaine) to the corneas of the mice to minimize discomfort.
- Deliver an electrical stimulus through corneal electrodes. A typical stimulus for mice is 50 mA of a 60 Hz alternating current for 0.2 seconds.
- 4. Observation and Data Analysis:



- Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
- An animal is considered protected if the tonic hindlimb extension is abolished.
- Calculate the percentage of protected animals in each treatment group.
- Determine the ED₅₀ (the dose that protects 50% of the animals) by analyzing the doseresponse data. For Co 101244, the ED₅₀ in mice has been reported to be 1.5 mg/kg.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of the NMDA receptor and the inhibitory action of **Co 101244 hydrochloride**.



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Caption: NMDA receptor signaling and inhibition by **Co 101244 hydrochloride**.

Conclusion

Co 101244 hydrochloride is a powerful research tool for investigating the roles of GluN2B-containing NMDA receptors in the central nervous system. Its high selectivity and demonstrated in vivo efficacy make it a compound of significant interest for studies on neuroprotection, epilepsy, and other neurological disorders. The detailed data and protocols provided in this



guide are intended to facilitate further research into the therapeutic potential of targeting this specific receptor subtype.

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References

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 4. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NR2B selective NMDA receptor antagonists PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
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